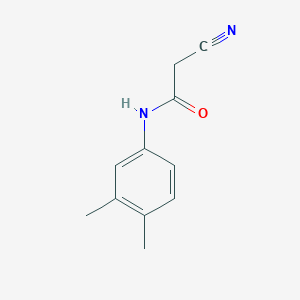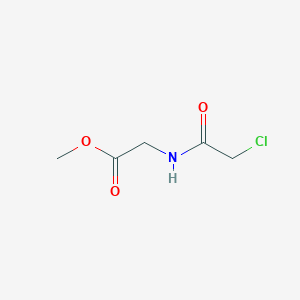
3-isopropyl-2-mercaptoquinazolin-4(3H)-one
描述
The compound 3-isopropyl-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazolinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related 2,3-dihydroquinazolin-4(1H)-ones and their derivatives have been extensively studied, indicating the significance of this class of compounds in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves a one-pot, multi-component reaction. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives are synthesized using isatoic anhydride, an aromatic aldehyde, and ammonium acetate or a primary amine, catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Another eco-friendly method employs silica supported ferric chloride (SiO2-FeCl3) as a catalyst under solvent-free conditions . These methods highlight the versatility and adaptability of the synthesis process for quinazolinone derivatives, which could be applicable to the synthesis of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can be further modified at various positions to yield compounds with different properties. For example, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives involves the reaction of methyl isocyanoacetate with isatoic anhydrides . The molecular structure of these compounds is crucial as it can influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation and acylation, as investigated in the synthesis of aminocarbostyrils . The reactivity of these compounds allows for the generation of a diverse array of derivatives, which can be tailored for specific biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. While the specific properties of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one are not detailed in the provided papers, related compounds such as 2-((5-mercapto-1, 3, 4-oxadiazol-2-yl) methyl) benzo[d]isothiazol-3(2H)-one have shown good antimicrobial activity . This suggests that the mercapto group in the 3-isopropyl-2-mercaptoquinazolin-4(3H)-one could potentially confer similar bioactive properties.
科学研究应用
Green Chemistry Synthesis
Komar et al. (2022) explored the use of deep eutectic solvents (DESs) as eco-friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, including variants with isopropyl groups. This method showcased a green chemistry approach, emphasizing the effectiveness of DESs in the synthesis process, which were also acting as catalysts. The structures of the synthesized compounds were confirmed by NMR spectroscopy, demonstrating the potential of this method for creating a wide range of derivatives (Komar, Gazivoda Kraljević, Jerković, & Molnar, 2022).
Alkylation and Cycloalkylation Methods
Khalil (2005) discussed the phase-transfer catalyzed alkylation and cycloalkylation of 2-mercaptoquinazolin-4(3H)-one. This study highlighted the chemical versatility of this compound, showing how it undergoes monoalkylation or di- and cycloalkylation depending on the nature of the alkylating agents. This suggests potential applications in synthesizing various chemical derivatives (Khalil, 2005).
Antitumor Agent Design
Alanazi et al. (2013) focused on the design, synthesis, and biological evaluation of substituted 2-mercapto-3-phenethylquinazolines, including variants of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, as antitumor agents. Their research demonstrated that some compounds showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This indicates the potential of these compounds in developing potent and selective antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).
Carbonic Anhydrase Inhibitors
El-Azab et al. (2020) investigated the inhibitory action of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, including those with isopropyl groups, against human carbonic anhydrase isoforms. Their study revealed significant inhibitory effects, suggesting the usefulness of these compounds in managing diseases like glaucoma, epilepsy, arthritis, and cancer (El-Azab, Abdel-Aziz, Ahmed, Bua, Nocentini, Alsaif, Obaidullah, Hefnawy, & Supuran, 2020).
Antimicrobial Agents
El-Azab (2007) synthesized a series of substituted 2-mercaptoquinazolin-4(3H)-ones and tested them for antimicrobial activity. Some compounds showed a broad spectrum of antimicrobial activity, indicating their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).
属性
IUPAC Name |
3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBNUTUGMKWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368616 | |
| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
21038-90-4 | |
| Record name | NSC150544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-3-ISOPROPYL-2-THIOXO-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)
![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)


![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)


